N-Phthaloyl-DL-methionine N-Phthaloyl-DL-methionine
Brand Name: Vulcanchem
CAS No.: 52881-96-6
VCID: VC8468893
InChI: InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
SMILES: CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C13H13NO4S
Molecular Weight: 279.31 g/mol

N-Phthaloyl-DL-methionine

CAS No.: 52881-96-6

Cat. No.: VC8468893

Molecular Formula: C13H13NO4S

Molecular Weight: 279.31 g/mol

* For research use only. Not for human or veterinary use.

N-Phthaloyl-DL-methionine - 52881-96-6

Specification

CAS No. 52881-96-6
Molecular Formula C13H13NO4S
Molecular Weight 279.31 g/mol
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
Standard InChI Key VMTKJVHNTIEOCU-UHFFFAOYSA-N
SMILES CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

N-Phthaloyl-DL-methionine, systematically named 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid, consists of a methionine backbone modified by a phthalimide group at the nitrogen atom. The phthaloyl moiety (a bicyclic structure derived from phthalic anhydride) confers steric hindrance and stability, making the compound resistant to enzymatic degradation in biological systems . The DL designation indicates the racemic mixture of D- and L-enantiomers, though optical activity is typically suppressed in synthetic preparations .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number52881-96-6 / 5464-44-8*
Molecular FormulaC13H13NO4S\text{C}_{13}\text{H}_{13}\text{NO}_{4}\text{S}
Molecular Weight279.31 g/mol
Density1.422 g/cm³
Boiling Point492°C at 760 mmHg
Flash Point251.4°C
Storage Conditions-20°C (powder, 3 years)

*Discrepancy noted between sources; verification recommended.

Spectral and Stereochemical Data

The compound’s structural identity is confirmed via spectroscopic methods. The InChI key (VMTKJVHNTIEOCU-UHFFFAOYSA-N) and SMILES notation (CSCCC(C(=O)O)N(C1=CC=CC=C1C(=O)O)C(=O)O) provide unambiguous descriptors for database searches. X-ray crystallography of analogous phthaloyl-amino acid derivatives reveals planar phthalimide rings and non-covalent interactions stabilizing the crystal lattice, though specific data for N-Phthaloyl-DL-methionine remain unpublished .

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols for N-Phthaloyl-DL-methionine are scarce, its synthesis likely follows established methods for phthaloyl-protected amino acids. A representative approach involves:

  • Protection of Methionine: Reaction of DL-methionine with N-ethoxycarbonylphthalimide under alkaline conditions (e.g., sodium carbonate) at 0–20°C to form the phthaloyl intermediate .

  • Purification: Acidification to pH 2.5 precipitates the crude product, followed by recrystallization from ethanol or ethyl acetate .

Table 2: Optimized Reaction Conditions (Inferred from Analogues)

ParameterOptimal RangeCatalyst/Reagent
Temperature-10°C to 40°CNa₂CO₃, K₂CO₃
Reaction Time10 minutes – 4 hoursN-Ethoxycarbonylphthalimide
Yield70–80%HCl for acidification

Challenges in Stereochemical Control

The patent EP0233733A2 demonstrates that maintaining optical purity during phthaloylation requires precise temperature control and inert atmospheres . For example, synthesizing N-phthaloyl-p-nitro-L-phenylalanine without racemization necessitates staged temperature protocols (initial reaction at <10°C, followed by room-temperature stirring) . Similar precautions likely apply to N-Phthaloyl-DL-methionine, though its racemic nature simplifies enantiomeric separation.

Research Applications and Biological Relevance

Biochemical Studies

As a methionine derivative, this compound serves as a stable analog in protein synthesis studies, particularly in investigating:

  • S-Adenosylmethionine (SAMe) Pathways: Methionine’s role in methylation reactions and epigenetic regulation .

  • Antioxidant Mechanisms: The methylthio group’s potential to scavenge reactive oxygen species (ROS) .

Table 3: Comparative Bioactivity of Methionine Derivatives

CompoundTarget PathwayBiological Effect
MethionineProtein synthesisEssential amino acid
N-Phthaloyl-DL-methionineMetabolic labelingStable isotope tracer
MelphalanDNA alkylationAntineoplastic activity

Future Directions and Research Gaps

Current literature lacks mechanistic studies on N-Phthaloyl-DL-methionine’s biological interactions. Priority areas include:

  • Enzymatic Stability Assays: Quantifying resistance to peptidases and esterases.

  • Thermodynamic Profiling: Measuring partition coefficients (logP) to predict bioavailability.

  • Synthetic Methodology: Developing enantioselective routes for D- or L-enriched forms.

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